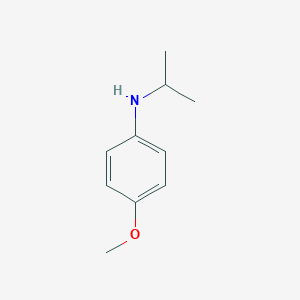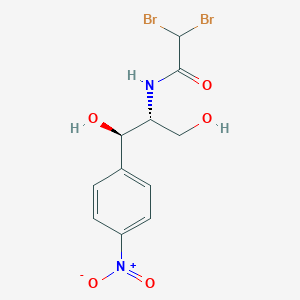
溴苯胺酰
描述
科学研究应用
作用机制
Bromamphenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, similar to chloramphenicol . This binding inhibits the transfer of amino acids to growing peptide chains, thereby preventing peptide bond formation and subsequent protein synthesis . The molecular targets of bromamphenicol include the L16 protein of the 50S ribosomal subunit . The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of bromamphenicol.
准备方法
Bromamphenicol is synthesized by modifying chloramphenicol. The synthetic route involves replacing the dichloroacetamide group in chloramphenicol with a dibromoacetamide group . The reaction conditions typically involve the use of brominating agents under controlled conditions to ensure the selective bromination of the acetamide group .
化学反应分析
Bromamphenicol undergoes several types of chemical reactions, including:
Oxidation: Bromamphenicol can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro group in bromamphenicol can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Bromamphenicol can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include brominating agents for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Bromamphenicol is similar to other chloramphenicol analogues, such as chloramphenicol and thiamphenicol. bromamphenicol is unique due to the presence of the dibromoacetamide group, which distinguishes it from other analogues . This structural modification affects its binding interactions with bacterial ribosomes and its overall antibiotic activity .
Similar compounds include:
Chloramphenicol: A broad-spectrum antibiotic with a dichloroacetamide group.
Thiamphenicol: A chloramphenicol analogue with a methylsulfonyl group instead of the dichloroacetamide group.
Florfenicol: A fluorinated analogue of thiamphenicol with enhanced antibiotic activity.
Bromamphenicol’s unique structure and properties make it a valuable compound for scientific research and the development of new antibiotics.
属性
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16803-75-1, 17371-30-1 | |
| Record name | Bromamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07492 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBROMOAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromamphenicol interact with its target and what are the downstream effects?
A1: Similar to Chloramphenicol, Bromamphenicol targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].
Q2: What is the structural relationship between Bromamphenicol and Chloramphenicol, and how does this impact activity?
A2: Bromamphenicol is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in Bromamphenicol allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights Bromamphenicol's potential as a tool for studying bacterial adhesion and virulence.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of Bromamphenicol and its derivatives?
A3: While dedicated SAR studies on Bromamphenicol itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including Bromamphenicol, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.
Q4: What analytical methods are typically employed to study Bromamphenicol?
A4: X-ray crystallography is a key technique used to investigate the interaction of Bromamphenicol with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between Bromamphenicol and the target molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





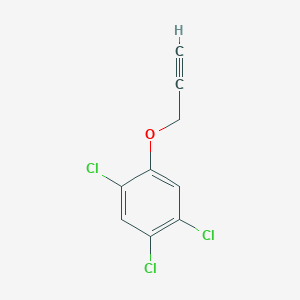
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)


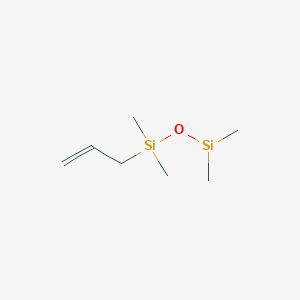
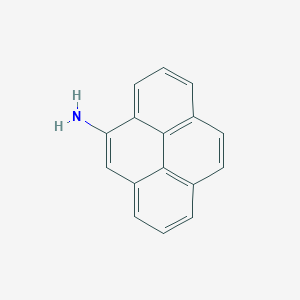
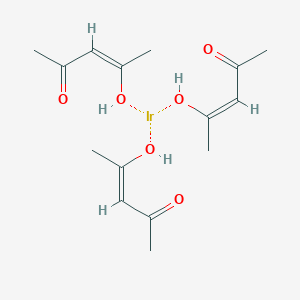
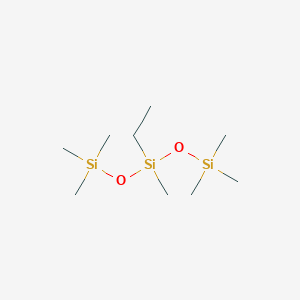

![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
